Radiolabeled PIB Linker Provides 4.7-Fold Higher Tumor Uptake Than Dodecaborate-Based Linker in HER2 Imaging
In a direct comparative evaluation for radioiodination of the HER2-targeting Affibody molecule ZHER2:342, the 4-iodobenzoate (PIB) linker demonstrated substantially superior in vivo performance compared to the dodecaborate-based (DABI) linker. The 125I-PIB-ZHER2:342 conjugate achieved high tumor uptake and rapid clearance from normal tissues, whereas 125I-DABI-ZHER2:342 showed poor tumor targeting and undesirable hepatic accumulation [1].
| Evidence Dimension | Tumor uptake (percent injected activity per gram) at 4 hours post-injection |
|---|---|
| Target Compound Data | 12.7 ± 4.6% IA/g (as 125I-PIB-ZHER2:342 conjugate) |
| Comparator Or Baseline | 2.7 ± 1.2% IA/g (as 125I-DABI-ZHER2:342 conjugate) |
| Quantified Difference | 4.7-fold higher tumor uptake |
| Conditions | BALB/c nu/nu mice bearing HER2-expressing SKOV-3 xenografts; evaluated at 4 h post-injection |
Why This Matters
For procurement in molecular imaging research, the PIB linker enables high-contrast tumor visualization that is not achievable with the alternative DABI linker, directly impacting experimental success.
- [1] Tran, T., Orlova, A., Sivaev, I., Sandström, M., & Tolmachev, V. Comparison of benzoate- and dodecaborate-based linkers for attachment of radioiodine to HER2-targeting Affibody ligand. International Journal of Molecular Medicine, 2007, 19(3), 485-493. View Source
